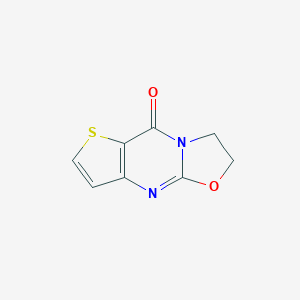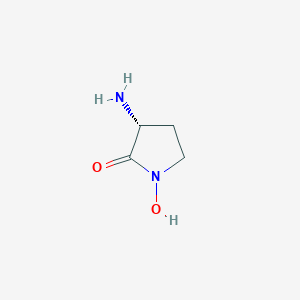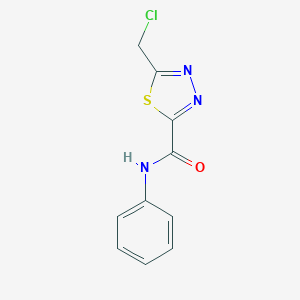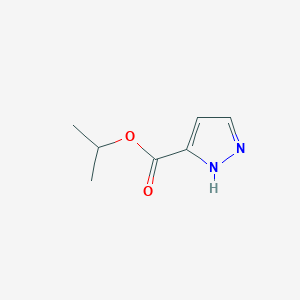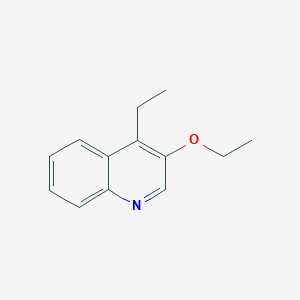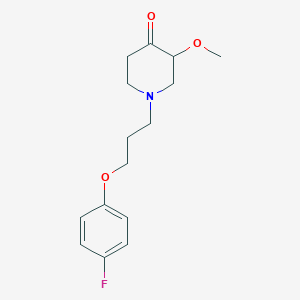
1-(3-(4-Fluorophenoxy)propyl)-3-methoxy-4-piperidinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-(4-Fluorophenoxy)propyl)-3-methoxy-4-piperidinone is a chemical compound that has been extensively studied for its potential therapeutic applications. It is commonly referred to as FPPP and is a member of the piperidinone family of compounds. FPPP has been shown to have a wide range of biochemical and physiological effects, making it a promising candidate for various scientific research applications.
Mécanisme D'action
The exact mechanism of action of FPPP is not fully understood. However, it is believed to act on the central nervous system by increasing the levels of certain neurotransmitters such as dopamine, serotonin, and norepinephrine. FPPP has also been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
Effets Biochimiques Et Physiologiques
FPPP has been shown to have a wide range of biochemical and physiological effects. It has been shown to increase the levels of dopamine, serotonin, and norepinephrine in the brain, which may contribute to its potential therapeutic effects. FPPP has also been shown to have antioxidant properties, which may protect against oxidative stress and neurodegeneration.
Avantages Et Limitations Des Expériences En Laboratoire
FPPP has several advantages for use in lab experiments. It is a relatively stable compound and can be easily synthesized in large quantities. FPPP has also been extensively studied, and its potential therapeutic applications have been well-documented. However, FPPP also has several limitations. Its exact mechanism of action is not fully understood, and its potential side effects and toxicity have not been fully evaluated.
Orientations Futures
There are several future directions for research on FPPP. One potential area of research is the development of FPPP-based drugs for the treatment of neurological disorders such as Alzheimer's disease, Parkinson's disease, and depression. Another potential area of research is the development of FPPP-based drugs for the treatment of pain and inflammation. Further research is also needed to fully understand the mechanism of action of FPPP and to evaluate its potential side effects and toxicity.
Méthodes De Synthèse
FPPP can be synthesized through a multi-step process involving the reaction of 4-fluoroanisole with 3-chloropropylamine followed by the reaction of the resulting product with 4-piperidone. The final product is then purified through recrystallization to obtain pure FPPP.
Applications De Recherche Scientifique
FPPP has been studied extensively for its potential applications in various scientific research fields. It has been shown to have potential therapeutic applications in the treatment of various neurological disorders such as Alzheimer's disease, Parkinson's disease, and depression. FPPP has also been studied for its potential use as an analgesic and anti-inflammatory agent.
Propriétés
Numéro CAS |
116256-11-2 |
|---|---|
Nom du produit |
1-(3-(4-Fluorophenoxy)propyl)-3-methoxy-4-piperidinone |
Formule moléculaire |
C15H20FNO3 |
Poids moléculaire |
281.32 g/mol |
Nom IUPAC |
1-[3-(4-fluorophenoxy)propyl]-3-methoxypiperidin-4-one |
InChI |
InChI=1S/C15H20FNO3/c1-19-15-11-17(9-7-14(15)18)8-2-10-20-13-5-3-12(16)4-6-13/h3-6,15H,2,7-11H2,1H3 |
Clé InChI |
HEVIJEFDFFKZPG-UHFFFAOYSA-N |
SMILES |
COC1CN(CCC1=O)CCCOC2=CC=C(C=C2)F |
SMILES canonique |
COC1CN(CCC1=O)CCCOC2=CC=C(C=C2)F |
Autres numéros CAS |
116256-11-2 |
Pictogrammes |
Corrosive; Irritant; Environmental Hazard |
Synonymes |
1-(3-(4-fluorophenoxy)propyl)-3-methoxy-4-piperidinone |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



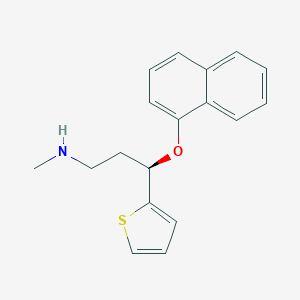
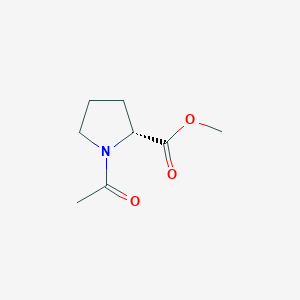

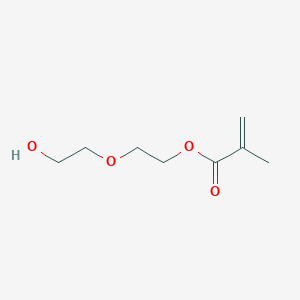
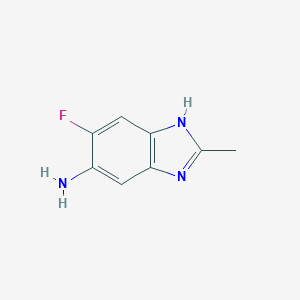

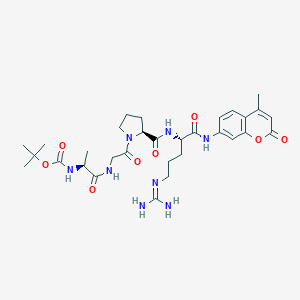
![Benzenesulfonamide,4-[[[6-hydroxy-7-(1-hydroxyethyl)-4,5-dimethyl-2-benzothiazolyl]amino]methyl]-](/img/structure/B40070.png)
